1-(4-Benzylpiperidin-1-yl)-2-(2-nitrophenoxy)propan-1-one
Description
1-(4-BENZYLPIPERIDINO)-2-(2-NITROPHENOXY)-1-PROPANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group, a nitrophenoxy group, and a propanone moiety, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(2-nitrophenoxy)propan-1-one |
InChI |
InChI=1S/C21H24N2O4/c1-16(27-20-10-6-5-9-19(20)23(25)26)21(24)22-13-11-18(12-14-22)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3 |
InChI Key |
HZOROHZGJBVODB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BENZYLPIPERIDINO)-2-(2-NITROPHENOXY)-1-PROPANONE typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine, which is then reacted with 2-nitrophenol in the presence of a suitable base to form the nitrophenoxy intermediate. This intermediate is subsequently subjected to a Friedel-Crafts acylation reaction using propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of 1-(4-BENZYLPIPERIDINO)-2-(2-NITROPHENOXY)-1-PROPANONE may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and improving overall productivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BENZYLPIPERIDINO)-2-(2-NITROPHENOXY)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: 1-(4-BENZYLPIPERIDINO)-2-(2-AMINOPHENOXY)-1-PROPANONE.
Reduction: 1-(4-BENZYLPIPERIDINO)-2-(2-NITROPHENOXY)-1-PROPANOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-BENZYLPIPERIDINO)-2-(2-NITROPHENOXY)-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERIDINO)-2-(2-NITROPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenoxy group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory pathways. The benzylpiperidine moiety may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(4-BENZYLPIPERIDINO)-2-(2-NITROPHENOXY)-1-PROPANONE can be compared with other similar compounds, such as:
1-(4-BENZYLPIPERIDINO)-2-(2-AMINOPHENOXY)-1-PROPANONE: Similar structure but with an amine group instead of a nitro group, which may alter its reactivity and biological activity.
1-(4-BENZYLPIPERIDINO)-2-(2-HYDROXYPHENOXY)-1-PROPANONE: Contains a hydroxyl group, potentially affecting its solubility and interaction with biological targets.
The uniqueness of 1-(4-BENZYLPIPERIDINO)-2-(2-NITROPHENOXY)-1-PROPANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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